DOTA derivative

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

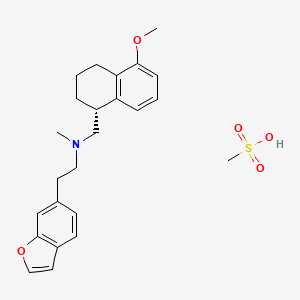

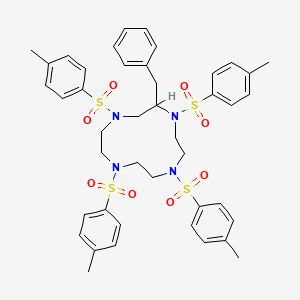

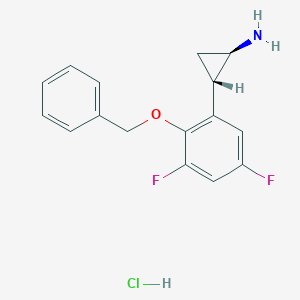

DOTA (1,4,7,10-tetraazacyclododecane-N,N’,N″,N‴-tetraacetic acid) is a chelating agent widely employed in diverse scientific fields . Its chemical structure enables the formation of stable complexes with metal ions, making it valuable for various applications . DOTA derivative is a benxyl derivative of the cyclic tosamide; it can be nitrated directly and is more convenient to incorporate the nitro group after deprotection lithium aluminum hydride .

Synthesis Analysis

An efficient and cost-effective synthesis of the metal chelating agents that couple to tumor-targeting peptides is required to enhance the process of preclinical research toward the clinical translation of molecular imaging agents . DOTA is one of the most widely used macrocyclic ligands for the development of new metal-based imaging and therapeutic agents .

Molecular Structure Analysis

DOTA is derived from the macrocycle known as cyclen . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, is a high affinity chelating agent for di- and trivalent cations .

Chemical Reactions Analysis

Single-armed DOTA-like phenylsulfonated pyridine derivatives are rigid and stable paramagnetic tags for site-specific labeling of proteins . Their reactions with a solvent-exposed protein thiol group generate a stable C–S bond and produce one single paramagnetic species in solution NMR .

Physical And Chemical Properties Analysis

DOTA is an organic compound with the formula (CH2CH2NCH2CO2H)4 . The molecule consists of a central 12-membered tetraaza (i.e., containing four nitrogen atoms) ring . It appears as a white crystalline solid .

Wissenschaftliche Forschungsanwendungen

Bimodal Imaging : DOTA derivatives are crucial in bimodal imaging, combining different imaging techniques like MRI, PET, SPECT, and Optical Imaging. They are often used as chelators in MRI, specifically as gadolinium complexes, and for optical imaging with europium or terbium. They can also be complexed with radioisotopes for PET or SPECT, using radiometals like 64Cu, 68Ga, 111In, and 90Y (Chilla, Hénoumont, Elst, Muller, & Laurent, 2017).

DOTA-Peptide Conjugates : DOTA-peptide conjugates are used as targeted imaging and therapeutic radiopharmaceuticals and MRI contrast agents. These conjugates involve the synthesis and chelation chemistry of bifunctional derivatives of DOTA, leading to metal complexes with various applications in biomedical fields (De Leon-Rodriguez & Kovács, 2008).

Paramagnetic Tags for Protein Analysis : DOTA-like phenylsulfonated pyridine derivatives serve as rigid and stable paramagnetic tags for site-specific labeling of proteins. These derivatives can yield long-range structural restraints for proteins in solution NMR (Yang, Wang, Pan, & Su, 2016).

MRI Contrast Agents and Radiopharmaceuticals : DOTA derivatives are used in synthesizing MRI contrast agents and radiopharmaceuticals for targeted imaging and therapy. They are known for their good coordination and chelating ability, making them suitable for these applications (Fei, Mengjun, & Bao, 2016).

Synthesis of Multiply Derivatized Scaffolds : DOTA forms stable complexes with many metal ions, making it a key chelator for in vivo applications like cancer diagnosis and therapy. Improved synthesis routes for various DOTA derivatives have been developed to enhance their applicability in multimerization reactions (Wängler et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of radiotheragnostics is emerging as a viable modality in providing another approach to the treatment of advanced disease . Here, the molecular targeting radiopharmaceuticals can be radiolabelled with other radioisotopes, which, when delivered in sufficient quantities, can also provide therapeutic benefit . This highlights the potential of DOTA derivatives in the development of next-generation radio-theranostic probes .

Eigenschaften

IUPAC Name |

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZNCWQNMGRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DOTA derivative | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

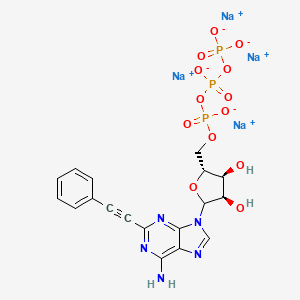

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

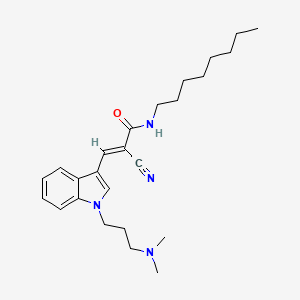

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)

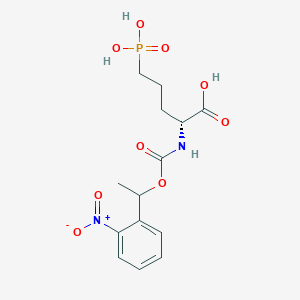

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)